Methyl 5-cyano-2-iodobenzoate
Overview
Description
Methyl 5-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, featuring a cyano group at the 5-position and an iodine atom at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-cyano-2-nitrobenzoate, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom . Another method involves the direct iodination of methyl 5-cyano-2-methylbenzoate using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Coupling: Biphenyl derivatives are common products.
Reduction: Amines are the major products formed from the reduction of the cyano group.
Scientific Research Applications
Methyl 5-cyano-2-iodobenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 5-cyano-2-iodobenzoate in chemical reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution and coupling reactions. The cyano group can also participate in various transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-bromobenzoate
- Methyl 5-cyano-2-chlorobenzoate
- Methyl 5-cyano-2-fluorobenzoate
Uniqueness
Methyl 5-cyano-2-iodobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in coupling reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-cyano-2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDDLXAVMYVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630310 | |
Record name | Methyl 5-cyano-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219841-91-5 | |
Record name | Methyl 5-cyano-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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